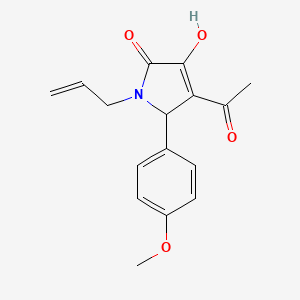![molecular formula C21H20N2O5 B4949499 isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is commonly referred to as IDPN and is known for its ability to induce neurotoxicity in experimental animals. In
Mécanisme D'action
The mechanism of action of IDPN involves the disruption of microtubule assembly in the vestibular hair cells of the inner ear. This disruption leads to the degeneration of the vestibular system and the subsequent balance disorders and ataxia. IDPN also affects the microtubules in other cells, leading to its potential applications in cancer research.
Biochemical and Physiological Effects
IDPN has been shown to affect the levels of neurotransmitters in the central nervous system, including dopamine, norepinephrine, and serotonin. The compound also affects the levels of various enzymes and proteins involved in the maintenance of cellular homeostasis. These effects of IDPN on the biochemical and physiological processes in the body have been extensively studied to understand the mechanisms of neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
IDPN is a useful tool for inducing neurotoxicity in experimental animals, making it a valuable compound for studying the effects of neurotoxicity on the central nervous system. However, the compound has limitations, including its potential toxicity to researchers and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on IDPN, including the development of treatments for balance disorders and ataxia, the exploration of its potential applications in cancer research, and the study of its effects on other physiological processes in the body. Additionally, further research is needed to understand the mechanisms of neurotoxicity induced by IDPN and to develop safer methods of handling and disposal of the compound.
Conclusion
In conclusion, IDPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. The compound is known for its ability to induce neurotoxicity in experimental animals and has been extensively used in scientific research to study the effects of neurotoxicity on the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IDPN have been discussed in this paper.
Méthodes De Synthèse
The synthesis of IDPN involves the reaction of isopropyl p-aminobenzoate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of IDPN as a white crystalline powder with a melting point of 128-130°C.
Applications De Recherche Scientifique
IDPN has been extensively used in scientific research to induce neurotoxicity in experimental animals. The compound is known to cause degeneration of the vestibular system in the inner ear, leading to balance disorders and ataxia. This property of IDPN has been used to study the effects of neurotoxicity on the central nervous system and to develop treatments for balance disorders.
Propriétés
IUPAC Name |
propan-2-yl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)28-21(27)14-8-10-15(11-9-14)22-18(24)13(3)23-19(25)16-6-4-5-7-17(16)20(23)26/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUZAVKZMBMCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)
![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)

![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)
![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
